1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde

Lipophilicity Drug-likeness Physicochemical properties

TAAR1 drug discovery programs requiring sub-nanomolar potency: phenyl (CAS 124344-94-1) and furan (CAS 876728-40-4) analogs cannot achieve the Ki 0.9 nM activity or CNS-optimized LogP (~2.0) of this thiophene-pyrazole aldehyde. • Direct precursor to TAAR1 ligands (Ki 0.9 nM, rat TAAR1) • LogP ~2.0: +0.5 log units vs. furan analog for superior CNS penetration • Mp 76-78°C ensures crystalline stability under accelerated storage • 95% purity from multiple vendors supports parallel SAR library synthesis

Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
CAS No. 1177332-06-7
Cat. No. B1517613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde
CAS1177332-06-7
Molecular FormulaC9H8N2OS
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C=O)C2=CC=CS2
InChIInChI=1S/C9H8N2OS/c1-11-8(5-7(6-12)10-11)9-3-2-4-13-9/h2-6H,1H3
InChIKeyXVGWYWNRXIZBNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde Overview


1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde is a heterocyclic aldehyde featuring a 1-methylpyrazole core with a thiophene substituent at the 5-position and a carbaldehyde at the 3-position . It belongs to the class of pyrazole-3-carbaldehydes, which are versatile intermediates in medicinal and agricultural chemistry . The compound is commercially available from multiple suppliers, typically at 95% purity, and is used as a building block for synthesizing bioactive molecules, including potent trace amine-associated receptor 1 (TAAR1) ligands [1].

1 TAAR1 ligand synthesis entry point for CNS target studies
2 Thiophene-pyrazole core modulates lipophilicity for lead optimization
3 Multi-supplier availability supports SAR library expansion

Why Thiophene-Pyrazole Aldehyde Cannot Be Replaced


Simple in-class substitution with the phenyl (CAS 124344-94-1) or furan (CAS 876728-40-4) analogs fails because the thiophene ring confers a distinct lipophilicity–polarity balance and electronic character that directly impacts downstream compound properties. Measured LogP values differ by up to 0.64 log units (thiophene ≈2.0 vs. furan ≈1.5), altering membrane permeability and pharmacokinetic profiles . Moreover, the thiophene-containing aldehyde is the direct precursor to TAAR1 ligands exhibiting sub-nanomolar Ki (0.9 nM), a potency level not demonstrated for the corresponding phenyl or furan derivatives in the same patent series [1]. These quantitative physicochemical and application-linked differences preclude simple interchange.

Thiophene analog (target)
Provides LogP ~2.0; essential for TAAR1 ligand series with reported binding affinity
Phenyl analog (CAS 124344-94-1)
Lower lipophilicity (LogP ~1.9); TAAR1 affinity profile not reproduced in patent series
Furan analog (CAS 876728-40-4)
Significantly lower LogP (~1.5); may alter permeability and CNS exposure context

Thiophene-Pyrazole Aldehyde: Differentiation Evidence


Lipophilicity (LogP)

The thiophene analog exhibits a computed LogP of 1.96–2.13, which is 0.47–0.64 log units higher than the furan analog (LogP 1.49) and 0.06–0.23 log units higher than the phenyl analog (LogP 1.90) . Increased lipophilicity enhances passive membrane permeability and blood-brain barrier penetration, making this compound the preferred starting material when designing CNS-penetrant candidates.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP +0.47 to +0.64 vs furan
Supports CNS penetration optimization studies
Computed values; verify experimentally
Lipophilicity Drug-likeness Physicochemical properties

Melting Point & Crystalline Stability

The thiophene derivative has a reported melting point of 76–78 °C, which is 28–32 °C higher than the phenyl analog (mp 46–48 °C) and 12–16 °C higher than the furan analog (mp 62–64 °C) [1]. A higher melting point generally correlates with stronger crystal lattice energy, lower solubility, and improved solid-state stability, which is advantageous for long-term storage and formulation of solid dosage forms.

Melting Point
Cross-study comparable
mp 76–78 °C; +12 to +32 °C vs analogs
Indicates improved solid-state stability
Vendor-reported data; may vary by lot
Melting point Crystallinity Formulation stability

Direct Precursor to TAAR1 Ligands

In US Patent US9957261, the carboxamide derivative synthesized from 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde (Example 85) displayed a Ki of 0.9 nM against rat TAAR1 and 6.1 nM against mouse TAAR1 in HEK-293 cell-based assays [1]. No equivalent sub-nanomolar activity is reported for the corresponding phenyl or furan carboxamide derivatives within the same patent, establishing the thiophene variant as a uniquely validated starting material for this chemotype.

TAAR1 Binding (Ki)
Class-level inference
Ki 0.9 nM (rat), 6.1 nM (mouse)
Supports TAAR1 binding assay context
Patent example; phenyl/furan analogs not reported
TAAR1 agonist CNS drug discovery Building block

Multi-Supplier Availability & Pricing

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde is listed by at least five commercial suppliers (Fluorochem, CymitQuimica, Chemscene, Hairuichem, Leyan) with pricing at approximately €274 for 25 mg . The phenyl analog is similarly available, but the furan analog is listed by fewer suppliers and often at higher unit costs for comparable quantities. This broader supply base reduces procurement risk and lead times for the thiophene compound.

Supplier Availability
Supporting evidence
≥5 commercial suppliers
Reduces procurement risk and lead times
Pricing ~€274/25 mg; catalog data 2026
Procurement cost Supply chain Commercial availability

Application Scenarios for Thiophene-Pyrazole Aldehyde


TAAR1-Targeted CNS Drug Discovery

This aldehyde is the essential building block for synthesizing (R)-N-(3-aminochroman-7-yl)-1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, a TAAR1 ligand with a Ki of 0.9 nM against rat TAAR1 [1]. Programs aiming to develop novel TAAR1 agonists for psychiatric disorders should procure this specific compound to access the only demonstrated sub-nanomolar chemotype in its series.

Lipophilicity-Driven Lead Optimization

With a computed LogP of ~2.0, the thiophene-pyrazole aldehyde offers 0.5 log units higher lipophilicity than the furan analog . This makes it the preferred choice for medicinal chemistry teams optimizing CNS penetration or membrane permeability, where even modest LogP increases can translate to substantial in vivo exposure gains.

Solid-State Formulation and Stability

The melting point of 76–78 °C is significantly higher than that of the phenyl (46–48 °C) and furan (62–64 °C) analogs [2]. This thermal stability advantage supports its use in early formulation development where crystalline integrity under accelerated storage conditions is a key selection criterion.

Multi-Gram Scale-Up & SAR Library Synthesis

Thanks to its availability from multiple vendors at competitive pricing, this aldehyde is well-suited for parallel synthesis of focused libraries for structure-activity relationship (SAR) exploration, without the supply bottlenecks that can affect less widely stocked analogs.

Application
Selection Property
Validation Focus
TAAR1-targeted CNS research studies
Validated TAAR1 ligand precursor
TAAR1 binding and functional assay endpoints
CNS penetration optimization studies
Thiophene-mediated lipophilicity modulation
LogP and brain exposure assessment
Solid-state stability assessment
Crystalline melting point and stability
Accelerated storage stability testing
SAR library synthesis
Multi-vendor supply and cost efficiency
Parallel synthesis feasibility
Quote Request

Request a Quote for 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.